molecular formula C22H18N2O2S B2837737 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide CAS No. 946309-94-0

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide

Katalognummer: B2837737
CAS-Nummer: 946309-94-0
Molekulargewicht: 374.46
InChI-Schlüssel: NBXMTMFXZYMKMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide (hereafter referred to as the target compound) is a benzothiazole-containing amide derivative. Its structure comprises a 1,3-benzothiazole core linked via a hydroxyphenyl group to a 2,4-dimethylbenzamide moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The hydroxyl group at the 3-position of the phenyl ring and the methyl substituents on the benzamide moiety likely influence solubility, electronic properties, and target binding affinity.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-13-7-9-16(14(2)11-13)21(26)23-15-8-10-17(19(25)12-15)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXMTMFXZYMKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide typically involves the reaction of 2-aminobenzothiazole with 4-hydroxy-3-nitrobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve scalable synthetic routes such as microwave irradiation and one-pot multicomponent reactions. These methods are designed to increase yield and reduce reaction times while maintaining the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic reagents like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and halogenated or nitrated benzothiazole derivatives from substitution reactions .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues with Varying Benzamide Substituents

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
  • Structure: Replaces the 2,4-dimethyl and 3-hydroxyphenyl groups with dichlorobenzamide and a non-hydroxylated phenyl linker.
  • Key Differences: Electron-withdrawing chlorine atoms increase lipophilicity but reduce electron density compared to methyl groups.
  • Biological Relevance : Dichlorinated analogues are often explored for enhanced metabolic stability and receptor affinity in kinase inhibitors .
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide
  • Structure : Substitutes the 2,4-dimethylbenzamide with a nitro group at the para position.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, altering the electronic profile of the benzamide.
    • May exhibit different redox properties or metabolic pathways compared to methyl substituents.
  • Reported Use : Nitro-substituted benzothiazoles are frequently investigated for antiparasitic and anticancer applications .
N-(1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
  • Structure : Features methoxy groups instead of methyl groups on the benzamide.
  • May exhibit distinct pharmacokinetic profiles due to altered polarity.
  • Synthesis: Prepared via modified procedures in benzene-2-propanol mixtures, yielding high purity .

Table 1: Comparison of Benzamide Substituents

Compound Substituents Electronic Effects Potential Impact on Activity
Target Compound 2,4-dimethyl Electron-donating Enhanced lipophilicity, moderate H-bonding
N-[4-(Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide 2,4-dichloro Electron-withdrawing Increased metabolic stability
N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide 4-nitro Strongly electron-withdrawing Potential redox activity
N-(Benzothiazol-2-yl)-2,4-dimethoxybenzamide 2,4-dimethoxy Electron-donating, polar Improved aqueous solubility

Analogues with Heterocyclic Modifications

Triazole-Benzothiazole Hybrids
  • Example: 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives.
  • Structure : Integrates triazole and pyridyl rings alongside benzothiazole.
  • Activity: Demonstrated potent antibacterial and antitubercular activity, with 6-nitro-substituted derivatives showing pronounced efficacy against Mycobacterium tuberculosis .
  • Comparison : The target compound lacks a triazole ring, which in these analogues enhances π-π stacking and hydrogen-bonding interactions with bacterial targets.
Thiazole-Triazole-Acetamide Derivatives
  • Example: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c).
  • Structure : Combines benzothiazole, triazole, and bromophenyl-thiazole moieties.
  • Comparison : The target compound’s simpler structure may offer synthetic advantages but could lack the multi-target engagement seen in these hybrids.

Biologische Aktivität

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a hydroxyphenyl group and a dimethylbenzamide structure. The synthesis typically involves multi-step organic reactions that may include acetylation and condensation processes. The following table summarizes key synthetic routes:

StepReaction TypeKey ReagentsConditions
1Acetylation2-amino benzothiazole, acetyl chlorideRoom temperature
2CondensationHydroxyphenyl derivativesAcidic catalyst
3PurificationChromatography (silica gel)Standard techniques

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study showed that the compound had significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro assays demonstrated that it inhibited the replication of certain viruses, including HIV . The compound's mechanism of action appears to involve interference with viral reverse transcriptase activity, which is crucial for viral replication. The IC50 values for HIV inhibition were found to be in the low micromolar range, indicating promising antiviral potential.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress and inflammation in neuronal cells.

Research Findings

Recent research has focused on optimizing the biological activity of this compound through structural modifications. Studies have identified that substituents on the benzothiazole ring can significantly influence its potency and selectivity against various biological targets.

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications impact biological activity:

  • Hydroxyl Group Positioning : The position of the hydroxyl group on the phenyl ring enhances solubility and bioavailability.
  • Dimethyl Substitution : The presence of dimethyl groups increases lipophilicity, which may improve membrane permeability.

Q & A

Q. What are the optimal synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step condensation and coupling reactions. Key steps include:

  • Benzothiazole Core Formation : Reacting 2-aminothiophenol with carbonyl derivatives under acidic conditions to form the benzothiazole ring .
  • Amide Coupling : Using coupling agents like HBTU or BOP with triethylamine in aprotic solvents (e.g., THF or CH3CN) to attach the benzamide moiety .
  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) or preparative TLC to isolate the final product.
    Critical Factors :
  • Temperature : 25–60°C for amide bond stability.
  • pH : Neutral to slightly basic conditions (pH 7–8) to avoid hydrolysis.
  • Yield Optimization : Achieve >70% yield via stoichiometric control of coupling agents and stepwise solvent evaporation .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.3–8.0 ppm) and amide protons (δ 7.7–8.2 ppm) to confirm substitution patterns.
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 358.48 for C19H18N2O3S) and fragmentation patterns .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3300 cm⁻¹) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • In Vitro Binding Assays : Use [35S]GTPγS binding to assess κ-opioid receptor antagonism (IC50 < 100 nM in selective analogues) .
  • Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition via fluorometric assays (IC50 comparison to indomethacin) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?

Methodological Answer:

  • Substituent Variation : Modify the benzamide (2,4-dimethyl vs. nitro/methoxy) and benzothiazole (hydroxyl vs. sulfonamide) groups.
  • Key Comparisons :
Compound VariantStructural ModificationBiological ImpactSource
2-Chloro substitutionIncreased lipophilicityEnhanced antimicrobial activity
3-Hydroxy vs. 3-methoxyImproved solubilityReduced cytotoxicity
Sulfonamide additionElectronic effectsPotentiated enzyme inhibition
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like κ-opioid receptors .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Data Normalization : Compare activity relative to positive controls (e.g., JDTic for opioid receptor assays) .

Q. What advanced techniques are used to study target interaction mechanisms?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
  • Fluorescence Polarization : Quantify competitive displacement of fluorescent ligands (Kd < 1 µM in high-affinity analogues) .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution (e.g., κ-opioid receptor conformations) .

Q. How to evaluate enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers (Rf > 1.5) .
  • Optical Rotation : Measure [α]25D values (e.g., +77.5° for (S,S)-configured analogues) .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .

Q. What computational approaches predict off-target interactions?

Methodological Answer:

  • Pharmacophore Screening : Use Schrödinger’s Phase to identify overlap with unrelated targets (e.g., serotonin receptors) .
  • Machine Learning : Train models on ChEMBL data to predict cytotoxicity or hERG channel inhibition .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess stability in lipid bilayers (RMSD < 2.0 Å) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.